molecular formula C31H33N5O5 B11967020 pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11967020
M. Wt: 555.6 g/mol
InChI Key: NHBULKFINMFXIP-ISLYRVAYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would produce amino derivatives.

Scientific Research Applications

Pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific structural features, such as the presence of the nitrophenyl and propenoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C31H33N5O5

Molecular Weight

555.6 g/mol

IUPAC Name

pentyl 1-cyclohexyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C31H33N5O5/c1-2-3-9-19-41-31(38)27-28-30(33-25-16-8-7-15-24(25)32-28)35(22-12-5-4-6-13-22)29(27)34-26(37)18-17-21-11-10-14-23(20-21)36(39)40/h7-8,10-11,14-18,20,22H,2-6,9,12-13,19H2,1H3,(H,34,37)/b18-17+

InChI Key

NHBULKFINMFXIP-ISLYRVAYSA-N

Isomeric SMILES

CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)NC(=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)NC(=O)C=CC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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